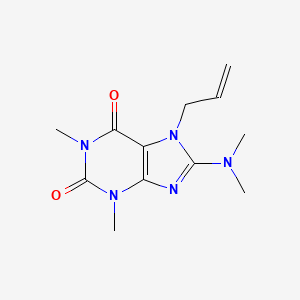

8-(Dimethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “8-(Dimethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione” is a purine derivative. Purines are biologically significant molecules found in many organisms. They are part of DNA, RNA, and also form the basis of several other important biomolecules .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would likely involve a purine core structure with various substitutions at the 1, 3, 7, and 8 positions. The dimethylamino group at the 8 position could potentially influence the compound’s reactivity and interactions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the dimethylamino group and the prop-2-enyl group. These functional groups could potentially participate in various chemical reactions .科学的研究の応用

Synthesis and Chemical Reactions

The chemical compound 8-(Dimethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione has been the focus of various studies exploring its synthesis and reactions with other compounds. For instance, research has delved into synthesizing and reacting 8-membered heterocycles from 3-Dimethylamino-2,2-dimethyl-2H-azirine and saccharin or phthalimide, leading to the formation of unique heterocyclic compounds. These reactions involve complex mechanisms, including ring expansion and contraction, offering insights into heterocyclic chemistry and potential applications in developing new materials or pharmaceuticals (Chaloupka et al., 1977). Additionally, studies have shown the potential of 3-(Dimethylamino)-2,2-dimethyl-2H,-azirine as an α-Aminoisobutyric-Acid (Aib) Equivalent, highlighting its utility in creating cyclic depsipeptides through direct amid cyclization, thereby expanding the toolkit for peptide and protein engineering (Obrecht & Heimgartner, 1987).

Cytotoxic Activities

Further research on related compounds has uncovered their cytotoxic activities against various cancer cell lines. The study by Deady et al. (2003) on carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with this compound, demonstrated potent cytotoxic properties. These findings are critical for the development of new chemotherapeutic agents, offering a pathway for the synthesis of compounds with enhanced anticancer activity (Deady et al., 2003).

Mechanistic Studies and Spectroscopic Analysis

The compound has also been used in mechanistic studies and spectroscopic analyses to better understand the behavior of NH-acidic heterocycles. For example, the synthesis of 15N-Labelled 3-(Dimethylamino)-2,2-dimethyl-2H-azirine facilitated mechanistic investigations of reactions with NH-acidic heterocycles, providing valuable insights into the reaction mechanisms of such compounds (Ametamey, Hollenstein, & Heimgartner, 1988). Moreover, spectroscopic and kinetic studies on derivatives such as 8-aminoadenosine and its dimethylamino variants have contributed to understanding the structural and electronic factors influencing nucleoside reactivity, which is essential for designing nucleoside-based drugs or molecular probes (Hovinen et al., 1991).

特性

IUPAC Name |

8-(dimethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O2/c1-6-7-17-8-9(13-11(17)14(2)3)15(4)12(19)16(5)10(8)18/h6H,1,7H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXPZRYFBCMKCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2427291.png)

![ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2427292.png)

![(2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2427294.png)

![4-Cyclopropyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2427297.png)

![N-[(2-Propan-2-yloxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2427298.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2427299.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2427302.png)

![1-[(4-bromophenyl)sulfonyl]-1H-indole](/img/structure/B2427305.png)

![2-(4-Isopropoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2427306.png)

![N-[(2,4-difluorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2427307.png)

![6-[(3-Chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2427313.png)